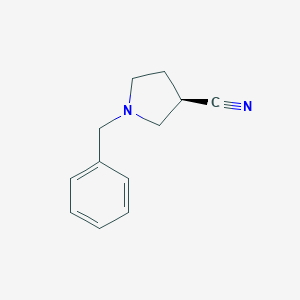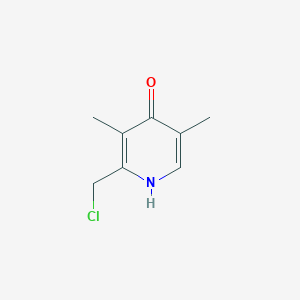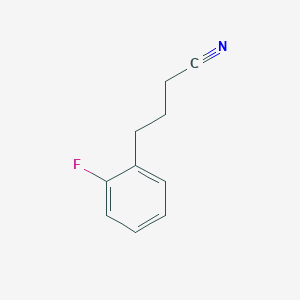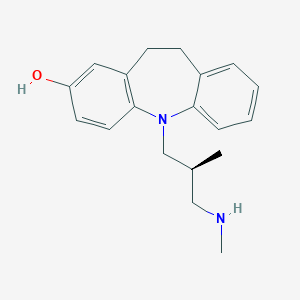
(4R)-4-Propyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Propyloxazolidin-2-one is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a propyl group attached to the fourth carbon. This structural motif imparts unique chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-propyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of ®-4-propyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods, such as using metal catalysts or enzymatic processes, can also be employed to improve the selectivity and yield of the desired enantiomer.
化学反応の分析
Types of Reactions: ®-4-Propyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amino alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used.
科学的研究の応用
®-4-Propyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: Derivatives of ®-4-propyloxazolidin-2-one are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of ®-4-propyloxazolidin-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in the case of antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
(S)-4-Propyloxazolidin-2-one: The enantiomer of ®-4-propyloxazolidin-2-one, which may exhibit different biological activities and reactivity.
4-Methyloxazolidin-2-one: A structurally similar compound with a methyl group instead of a propyl group, used in similar applications.
4-Phenyloxazolidin-2-one: Another analog with a phenyl group, known for its use in asymmetric synthesis and medicinal chemistry.
Uniqueness: ®-4-Propyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the propyl group, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound in the synthesis of enantiomerically pure substances and in the development of new therapeutic agents.
特性
IUPAC Name |
(4R)-4-propyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNSLLITCXHBI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)

